molecular formula C40H57N7O3 B10836349 Spiroimidazolone derivative 6

Spiroimidazolone derivative 6

Cat. No.: B10836349
M. Wt: 683.9 g/mol
InChI Key: BKPCTAJENJTTAU-WHPMNUFOSA-N
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Description

Spiroimidazolone derivative 6 is a compound that belongs to the class of spiroimidazolones, which are characterized by a spiro-connected imidazolone ring system. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiroimidazolone derivatives typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Cu-catalyzed synthesis, which involves the cyclization of 2-(indol-3-yl)cyclohexanones and amidines . This method is advantageous due to its mild reaction conditions and high atom economy.

Industrial Production Methods

Industrial production of spiroimidazolone derivatives often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Spiroimidazolone derivative 6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolone oxides, while reduction can produce reduced imidazolones .

Scientific Research Applications

Spiroimidazolone derivative 6 has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of spiroimidazolone derivative 6 involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various cellular pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiroimidazolone derivative 6 is unique due to its spiro-connected imidazolone ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C40H57N7O3

Molecular Weight

683.9 g/mol

IUPAC Name

4-[(1R)-1-[8-tert-butyl-2-[3-(3,3-dimethylbutoxy)phenyl]-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide

InChI

InChI=1S/C40H57N7O3/c1-37(2,3)20-19-32(27-13-15-28(16-14-27)35(48)41-26-33-43-45-46-44-33)47-36(49)34(42-40(47)21-17-30(18-22-40)39(7,8)9)29-11-10-12-31(25-29)50-24-23-38(4,5)6/h10-16,25,30,32H,17-24,26H2,1-9H3,(H,41,48)(H,43,44,45,46)/t30?,32-,40?/m1/s1

InChI Key

BKPCTAJENJTTAU-WHPMNUFOSA-N

Isomeric SMILES

CC(C)(C)CC[C@H](C1=CC=C(C=C1)C(=O)NCC2=NNN=N2)N3C(=O)C(=NC34CCC(CC4)C(C)(C)C)C5=CC(=CC=C5)OCCC(C)(C)C

Canonical SMILES

CC(C)(C)CCC(C1=CC=C(C=C1)C(=O)NCC2=NNN=N2)N3C(=O)C(=NC34CCC(CC4)C(C)(C)C)C5=CC(=CC=C5)OCCC(C)(C)C

Origin of Product

United States

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